Metolachlor

Description

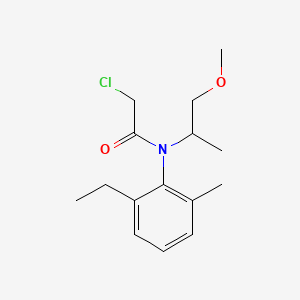

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLGZPHOPPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022448 | |

| Record name | Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metolachlor is a tan to brown oily liquid with a slightly sweet odor. Slightly soluble in water and denser than water. Hence sinks in water. Soluble in most organic solvents. Used as a selective herbicide., Colorless liquid; [Merck Index] White to tan liquid; [HSDB], ODOURLESS CLEAR LIQUID. | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metolachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

212 °F at 0.001 mmHg (USCG, 1999), BP: 100 °C at 0.001 mm Hg | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (USCG, 1999), Flashpoint of Dual 8E is 200 °F (Closed cup), 190 °C | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with benzene, toluene, ethanol, acetone, xylene, hexane, dimethylformamide, dichloroethane, cyclohexanone, methanol, octanol, and dichloromethane. Insoluble in ethylene glycol, propylene glycol, and petroleum ether., Soluble in most organic solvents., In water, 530 mg/L at 20 °C, Solubility in water, mg/l at 25 °C: 488 | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.12 (USCG, 1999) - Denser than water; will sink, 1.12 g/cu cm at 20 °C, 1.12 g/cm³ | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000314 [mmHg], 3.14X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0042 | |

| Record name | Metolachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1091 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Colorless to tan liquid | |

CAS No. |

51218-45-2, 82535-90-8 | |

| Record name | METOLACHLOR | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17824 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metolachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51218-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metolachlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051218452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (aS,5S)-Metolachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082535908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-2'-ethyl-N-(2-methoxy-1-methylethyl)-6'-methylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOLACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0I01K05X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-62.1 °C | |

| Record name | METOLACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METOLACHLOR | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1360 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Environmental Transport and Fate of Metolachlor

Soil Environmental Dynamics

The interaction of metolachlor (B1676510) with soil is a complex process governed by several interconnected factors. These include the physical and chemical properties of the soil itself, which ultimately determine the herbicide's mobility and persistence.

Adsorption and Desorption Processes

Adsorption, the binding of this compound to soil particles, and desorption, its release back into the soil solution, are primary determinants of its environmental behavior. These processes influence its availability for plant uptake, microbial degradation, and leaching.

The extent of this compound adsorption in soil is strongly and positively correlated with the soil's organic matter (SOM) and clay content. mdpi.comawsjournal.orgcambridge.orgscielo.brnih.gov Soils with higher percentages of organic matter and clay exhibit a greater capacity to adsorb this compound, thereby reducing its concentration in the soil solution and limiting its mobility. scielo.brnih.gov For instance, a study demonstrated that an increase in SOM from 0.9% to 5.7% resulted in a six-fold increase in the this compound sorption coefficient (Kd). scielo.br Similarly, Kd values were found to be 1.08 and 9.32 L kg⁻¹ in soils with 1.2% and 4.5% organic matter, respectively. scielo.br This is because organic matter and clay minerals provide a large surface area and numerous binding sites for the herbicide molecules. mdpi.comcambridge.org The relationship between adsorption and these soil components is a critical factor in predicting the herbicide's potential for leaching. scielo.br

Table 1: Influence of Soil Organic Matter on this compound Sorption Coefficient (Kd)

| Soil Organic Matter (%) | Sorption Coefficient (Kd) (L kg⁻¹) |

|---|---|

| 1.2 | 1.08 |

| 4.5 | 9.32 |

Data sourced from Gannon et al. (2013) as cited in scielo.br

Soil properties, and consequently this compound adsorption, vary significantly with depth. researchgate.netnih.gov Surface soils, which are typically rich in organic matter, exhibit greater adsorption of this compound compared to subsurface soils. scielo.brresearchgate.netnih.gov As soil depth increases, the organic matter content generally decreases, leading to lower adsorption and an increased potential for this compound to leach into deeper soil layers and potentially contaminate groundwater. scielo.brresearchgate.netnih.gov

Studies have shown that the adsorption distribution coefficient (K(ads)) for this compound decreases with increasing soil depth. researchgate.netnih.gov This indicates less adsorption at lower depths, making the herbicide more mobile after it has passed through the surface horizon. researchgate.netnih.gov For example, research on soil columns found that Freundlich adsorption coefficients (Kfa) were 1.0, 0.7, and 0.6 for depths of 0 to 10 cm, 10 to 50 cm, and 50 to 95 cm, respectively. tandfonline.com This trend highlights the importance of the soil profile characteristics in determining the vertical movement of this compound. researchgate.netnih.gov Furthermore, soils that exhibit higher adsorption of this compound also tend to desorb less of the herbicide. researchgate.netnih.gov

Table 2: this compound Adsorption Coefficients at Different Soil Depths

| Soil Depth (cm) | Freundlich Adsorption Coefficient (Kfa) |

|---|---|

| 0 - 10 | 1.0 |

| 10 - 50 | 0.7 |

| 50 - 95 | 0.6 |

Data sourced from tandfonline.com

The adsorption and desorption of this compound on soil can be described using various kinetic and thermodynamic models to better understand the underlying mechanisms. The process is often found to follow first-order rate laws. researchgate.netccsenet.orgsemanticscholar.org Thermodynamic analysis of this compound adsorption has shown the process to be spontaneous and exothermic in nature. researchgate.netccsenet.orgcabidigitallibrary.org

Kinetic studies provide insights into the rates of these processes. For this compound, adsorption rate constants (ka) have been reported to be in the range of 0.853 to 2.263, while desorption rate constants (kd) are in the range of 0.744 to 1.303. researchgate.netccsenet.org The observation that ka values are generally greater than kd values indicates that the adsorption process is faster than desorption. semanticscholar.org

Thermodynamic parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) further elucidate the nature of the interaction. Negative values of ΔG° indicate a spontaneous adsorption process. researchgate.net The enthalpy of activation (ΔH*) for this compound adsorption has been found to be in the range of -16.728 to -19.463 kJ·mol⁻¹, and for desorption, -6.109 to -11.269 kJ·mol⁻¹. semanticscholar.org These negative values can suggest a degree of chemisorption, although physical adsorption and hydrogen bond formation are also considered important mechanisms. semanticscholar.org The activation energy (Ea) for this compound adsorption has been calculated to be in the range of 14.667 to 17.361 kJ·mol⁻¹. researchgate.netccsenet.org

Table 3: Kinetic and Thermodynamic Parameters for this compound Adsorption

| Parameter | Value Range | Unit |

|---|---|---|

| Adsorption Rate Constant (ka) | 0.853 - 2.263 | - |

| Desorption Rate Constant (kd) | 0.744 - 1.303 | - |

| Activation Energy (Ea) | 14.667 - 17.361 | kJ·mol⁻¹ |

| Enthalpy of Activation (ΔH*) (Adsorption) | -16.728 to -19.463 | kJ·mol⁻¹ |

| Enthalpy of Activation (ΔH*) (Desorption) | -6.109 to -11.269 | kJ·mol⁻¹ |

Data sourced from researchgate.netccsenet.orgsemanticscholar.org

Soil redox conditions, specifically the presence or absence of oxygen (aerobic vs. anaerobic conditions), can significantly influence the adsorption and desorption of this compound. mdpi.com Research has demonstrated that anaerobic (low-oxygen) conditions in the soil can reduce the adsorption of this compound while promoting its desorption. mdpi.com This suggests that under flooded or saturated soil conditions, a greater amount of the herbicide may be released from soil particles into the soil solution, potentially increasing its bioavailability and mobility. awsjournal.orgmdpi.com

The decreased adsorption under anaerobic conditions has important implications for the environmental transport of this compound. mdpi.com The desorption coefficient (Kdes) of this compound has been observed to be lower under anaerobic conditions across different soil types, indicating that the desorption process is enhanced in reduced soils. mdpi.com This finding suggests that soil redox status is a governing factor in the adsorption-desorption dynamics of this compound in soil. mdpi.com

The addition of biochar, a charcoal-like material produced from the pyrolysis of organic matter, to soil has been shown to significantly increase the adsorption of this compound. mdpi.comnih.govusda.gov This enhanced adsorption can reduce the amount of this compound available for transport and biodegradation. nih.govusda.gov The application of biochar has been found to increase the Freundlich Kƒ value, a measure of adsorption capacity, in soils. mdpi.com In one study, the average Kƒ value for 22 soils increased from 12.13 mg¹⁻ⁿ Lⁿ kg⁻¹ to 33.95 µg¹⁻¹/ⁿ mL¹/ⁿ g⁻¹ after the addition of biochar. mdpi.com

The effectiveness of biochar in increasing this compound adsorption can depend on the properties of both the biochar and the soil. mdpi.com For instance, the increase in adsorption can be more significant in soils with low organic matter content. mdpi.com The aging of biochar in the soil can also affect its sorptive properties, with apparent sorption coefficient (Kd-app) values for this compound increasing over time in biochar-amended soils. nih.govusda.gov Studies have also investigated modifying biochar with minerals like montmorillonite, illite, and kaolinite, which can further enhance its adsorption capacity for this compound. nih.gov

Table 4: Effect of Biochar from Different Sources on this compound Adsorption

| Biochar Type | Adsorption Rate (%) | Maximum Adsorption Capacity (mg g⁻¹) |

|---|---|---|

| Original Walnut Shell Biochar (OBC) | 62.15 | 39.68 |

| Montmorillonite-Modified Biochar (MBC) | 92.47 | 68.49 |

| Illite-Modified Biochar (IBC) | 87.97 | 65.79 |

| Kaolinite-Modified Biochar (KBC) | 83.31 | 65.36 |

Data sourced from nih.gov

Degradation Pathways in Soil

The dissipation of this compound from soil environments is predominantly governed by microbial activity, with chemical degradation processes playing a minor role. researchgate.netusda.gov The persistence of this herbicide, often measured by its half-life (DT50), can range from 15 to over 200 days, influenced by a multitude of environmental and soil-specific factors. mdpi.compsu.edu

Microbial Degradation Mechanisms

Microbial degradation is the primary pathway for the breakdown of this compound in soil. psu.eduresearchgate.net Microorganisms can utilize the herbicide through metabolic or co-metabolic processes, transforming it into various intermediate compounds. mdpi.comnih.gov A significant reduction in degradation is observed in sterilized soil, underscoring the critical role of the soil microbiome in the dissipation of this compound. researchgate.netnih.gov

This compound undergoes microbial transformation under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. psu.edumdpi.com The transformation often begins with the displacement of the chlorine atom, a step that can be followed by different enzymatic pathways to form major degradates such as this compound ethane (B1197151) sulfonic acid (ESA) and this compound oxanilic acid (OA). psu.edu

Under aerobic conditions, microbial metabolism is a key degradation route. epa.gov Laboratory studies on sandy loam soil reported a half-life of 67 days for aerobic microbial metabolism. psu.edu Conversely, some studies suggest that anaerobic conditions can enhance the degradation of this compound. mdpi.com For instance, the half-life for this compound was found to be significantly lower in anaerobic soil environments (65–79 days) compared to aerobic ones (117–154 days). mdpi.com Faster degradation has also been observed in flooded or saturated soils where anaerobic conditions prevail. nih.govmdpi.com Anaerobic dehalogenation has been proposed as a viable microbial mechanism for the transformation of chloroacetanilide herbicides like this compound. nih.govmdpi.com A laboratory study reported an 81-day half-life for anaerobic microbial metabolism, which produced the same primary degradate as the aerobic pathway. psu.edu DNA-based stable isotope probing has been used to identify specific bacteria involved in mineralization under both conditions, implicating Bacillus spp. in aerobic mineralization and members of the Acidobacteria phylum in anaerobic mineralization. nih.gov

Table 1: Comparative Half-Life of this compound Under Different Aeration Conditions

| Condition | Soil Type | Half-Life (Days) | Source |

|---|---|---|---|

| Aerobic | Sandy Loam | 67 | psu.edu |

| Anaerobic | Sandy Loam | 81 | psu.edu |

| Aerobic | Various (Catlin, Flanagan, Drummer) | 117-154 | mdpi.com |

| Anaerobic | Various (Catlin, Flanagan, Drummer) | 65-79 | mdpi.com |

The rate of this compound degradation is significantly influenced by several soil properties, including depth, organic carbon content, and the availability of dissolved oxygen. psu.edunih.gov

Soil Depth: Degradation rates of this compound generally decrease with increasing soil depth. nih.govnih.gov This is often attributed to lower microbial populations and activity in subsurface layers compared to the surface. montana.edu Consequently, a greater percentage of this compound tends to persist in subsurface soils. nih.gov The half-life of this compound can increase from a range of 56-72 days in surface soils to 165-186 days in subsoils. nih.gov

Organic Carbon: Soil organic carbon (SOC) content plays a crucial role. slu.se Soils with higher organic matter generally exhibit increased sorption and biodegradation of this compound. nih.gov Organic carbon is a primary food source for many soil microorganisms, and its abundance can support a larger and more active microbial community capable of degrading the herbicide. slu.se However, strong sorption to organic matter can also decrease the bioavailability of the herbicide to microorganisms. usda.govslu.se

Both fungal and bacterial communities are integral to the biotransformation of this compound in soil, with evidence suggesting that fungi may play a predominant role. mdpi.comnih.gov

Bacterial communities also contribute significantly to this compound degradation. mdpi.comasm.org A stable bacterial community was shown to absorb and transform approximately 80% of applied this compound, converting it into dechlorinated products. asm.orgcapes.gov.br However, pure bacterial cultures isolated from this community were less effective, suggesting that synergistic interactions within a mixed community are important. asm.orgnih.gov DNA-stable isotope probing has identified bacteria closely related to Bacillus spp. as being involved in aerobic mineralization and members of the phylum Acidobacteria in anaerobic mineralization. nih.gov Analysis of soil phospholipid fatty acids has linked higher this compound biotransformation rates to an abundance of fungi. nih.gov

Table 2: Selected Microorganisms Involved in this compound Degradation

| Kingdom | Genus/Group | Specific Examples | Source |

|---|---|---|---|

| Fungi | Aspergillus | A. flavus, A. terricola | mdpi.comacs.org |

| Fungi | Penicillium | P. oxalicum | mdpi.comresearchgate.net |

| Fungi | Chaetomium | C. globosum | mdpi.comscielo.br |

| Fungi | Various | Orders: Sordariales, Microascales, Hypocreales, Mortierellales | nih.gov |

| Fungi | Yeast | Candida xestobii | mdpi.comresearchgate.net |

| Bacteria | Bacillus | - | nih.gov |

| Bacteria | Acidobacteria | - | nih.gov |

| Bacteria | Various | Stable mixed bacterial community | asm.org |

Co-metabolism is considered a primary mechanism for the microbial degradation of this compound. usda.govmdpi.comresearchgate.net This process involves the transformation of the herbicide by microbial enzymes, even though the microorganism does not use the herbicide as a direct source of energy or nutrients. mdpi.com Instead, the degradation occurs in the presence of other, preferred nutrient sources that support microbial growth. mdpi.comresearchgate.net

For example, the degradation of this compound by the fungus Penicillium oxalicum was found to be mainly due to co-metabolism, as the degradation phase followed the primary growth phase which utilized other available nutrients. mdpi.com Similarly, the yeast Candida xestobii co-metabolized 60% of a 50 µg/mL this compound solution in the presence of yeast extract. mdpi.comresearchgate.net The biodegradation of this compound is often partial and primarily co-metabolic, with the cleavage of the aromatic ring being a slow or insignificant step. nih.gov This reliance on co-metabolism indicates that the presence of other organic substrates in the soil can significantly influence the rate at which this compound is broken down.

Enantioselective Degradation in Soils

This compound is a chiral compound, existing as different stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. The two primary enantiomers are designated as S-metolachlor and R-metolachlor. While these enantiomers share identical physical and chemical properties, their biological activity and degradation in the soil can differ significantly due to the stereospecificity of microbial enzymes. pnas.org

The degradation of this compound in soils is primarily a microbial process, and this degradation can be enantioselective, meaning one enantiomer is degraded at a different rate than the other. pnas.orgnih.gov Studies have shown that the S-enantiomer, which is the more herbicidally active form, can be more rapidly metabolized by soil microorganisms than the R-enantiomer. nih.govepa.gov This preferential degradation of one enantiomer over the other can lead to a shift in the enantiomeric ratio (the ratio of S-metolachlor to R-metolachlor) in the soil over time. pnas.org

However, the extent and direction of enantioselective degradation are not consistent across all soil types and environmental conditions. epa.gov While some studies have observed a preferential degradation of the R-enantiomer, leading to an enrichment of the S-enantiomer in soil and groundwater, other research has found little to no enantioselectivity. epa.govepa.govoup.com For instance, preliminary field data has indicated a preferential occurrence of S-metolachlor in deep soil and groundwater at sites with a history of racemic this compound application, suggesting that the degradation of the R-enantiomer may be favored in anaerobic environments. epa.govepa.gov Conversely, other studies have reported that the degradation of this compound was not enantioselective in certain water and soil samples. oup.com

This variability highlights the complex influence of soil properties, microbial populations, and environmental factors on the enantioselective fate of this compound. epa.gov The specific microbial communities present in the soil, as well as factors like soil moisture and oxygen levels, likely play a crucial role in determining which enantiomer is preferentially degraded. pnas.org

Photodegradation on Soil Surface

Photodegradation, or the breakdown of a chemical by light, is a significant degradation pathway for this compound when it is present on the soil surface. psu.edu

Direct exposure to sunlight can lead to a relatively rapid breakdown of this compound. It has been estimated that approximately 50% of this compound applied to the soil surface can degrade within eight days under sunny conditions. psu.edu However, the effectiveness of photodegradation is significantly diminished once the herbicide is incorporated into the soil. psu.edu When mixed into the top two inches of soil, the rate of photolysis is drastically reduced, with only about 6% degradation occurring over a month. psu.edu This is because the soil particles shield the this compound molecules from the sun's radiation.

The mineral and organic components of soil can influence the photodegradation of this compound. While direct photolysis in water is a slow process, the presence of soil constituents can sometimes accelerate the breakdown. Certain soil components can act as photosensitizers, absorbing light energy and transferring it to the this compound molecules, thereby promoting their degradation.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. In the context of this compound, hydrolysis is a very slow degradation process. psu.edu The half-life of this compound due to hydrolysis is greater than 200 days, indicating that it is a relatively stable compound in water under typical environmental pH and temperature conditions. psu.edu This slow rate of hydrolysis means that it is not a primary pathway for the breakdown of this compound in the environment compared to microbial degradation and photodegradation on the soil surface. psu.edu

Persistence and Half-Life in Soil

This compound is considered to be moderately persistent in the soil and water environment. psu.edu Its persistence is commonly measured by its field dissipation half-life, which is the time it takes for 50% of the applied amount to break down or move out of the measured soil layer. The average field dissipation half-life of this compound is reported to be 114 days. psu.edu However, this value can vary significantly depending on a number of factors.

The half-life of this compound in soil is not a fixed value but is influenced by a variety of factors:

Soil Type and Organic Matter: Soil composition, particularly the organic matter content, plays a crucial role. Higher organic matter content can lead to increased adsorption of this compound to soil particles, which can sometimes protect it from degradation and increase its persistence. scielo.br However, higher organic matter can also support a larger and more active microbial population, potentially leading to a shorter half-life. scielo.br For instance, the degradation of S-metolachlor in five different soils followed first-order kinetics, with half-lives ranging from 26.3 to 40.1 days, and this variation was significantly controlled by the soil organic matter content. researchgate.net

Environmental Conditions (Temperature): Temperature significantly affects the rate of microbial degradation. As soil temperature increases, the metabolic activity of microorganisms also increases, leading to a faster breakdown of this compound. researchgate.net For example, the half-life of S-metolachlor was found to decrease from 64.8 days at 10°C to 23.7 days at 35°C. researchgate.net

Moisture Content: Soil moisture is another critical factor influencing microbial activity. Optimal moisture levels promote microbial growth and, consequently, the degradation of this compound. researchgate.net The degradation rate of S-metolachlor was observed to increase with increasing soil moisture content, with the order of degradation being 80% > 60% > 40% > 20% moisture content for a particular soil. researchgate.net In saturated soil conditions, a greater amount of this compound is dissolved in the soil solution, making it more available for microbial degradation and resulting in a shorter half-life. scielo.br

Table 1: Factors Influencing this compound Half-Life in Soil

| Factor | Influence on Half-Life | Research Findings |

| Soil Organic Matter | Can increase or decrease half-life depending on the balance between adsorption and microbial activity. | Half-lives of S-metolachlor varied from 26.3 to 40.1 days across different soils, significantly influenced by organic matter content. researchgate.net |

| Temperature | Higher temperatures generally lead to a shorter half-life due to increased microbial activity. | The half-life of S-metolachlor decreased from 64.8 days at 10°C to 23.7 days at 35°C. researchgate.net |

| Moisture Content | Optimal moisture content enhances microbial degradation, leading to a shorter half-life. | The degradation rate of S-metolachlor increased with higher soil moisture levels. researchgate.net The half-life in unsaturated soil was 81 days, while in saturated soil it was 50 days. scielo.br |

Volatilization from Soil

Volatilization is a key process in the dissipation of this compound from soil surfaces into the atmosphere. This transfer is governed by a complex interplay of environmental factors, soil characteristics, and the chemical properties of the herbicide itself. scielo.bruludag.edu.tr Although this compound has a relatively low vapor pressure, these losses can be significant under specific conditions. scielo.br The process involves the movement of molecules from the soil or plant surface, followed by their dispersion into the atmospheric boundary layer through diffusion and turbulent mixing. scielo.brbeyondpesticides.org

Temperature and soil aeration are critical factors influencing the rate of this compound volatilization. uludag.edu.truoguelph.ca Increased temperatures generally lead to greater volatilization. bpasjournals.com Studies have shown that the largest losses of this compound occur under warm and wet soil conditions. scielo.br For instance, peak volatilization flux rates have been observed to be highest when wet surface soil conditions are combined with warm temperatures. nih.gov

Soil moisture and temperature variations interact to affect this compound losses. scielo.br One study noted irregular behavior where this compound dissipated slower at 35°C than at 15°C and 25°C in sterile loam and clay loam soils, suggesting that heat might inactivate enzymes responsible for its degradation at lower temperatures, thereby affecting the amount available for volatilization. uoguelph.ca Aeration, which is related to soil structure and moisture content, also plays a role; greater aeration in soils with higher sand content can encourage microbial activity, which in turn affects the persistence and availability of the herbicide for volatilization. uoguelph.ca Favorable conditions for microbial breakdown, which degrades the pesticide, include warm temperatures, adequate soil moisture, and sufficient oxygen (aeration). uludag.edu.tr

| Soil Type | Temperature (°C) | Half-Life (days) | Source |

|---|---|---|---|

| Loam | 15 | Data not specified | uoguelph.ca |

| Loam | 25 | Data not specified | uoguelph.ca |

| Loam | 35 | Slower dissipation than at 15°C and 25°C | uoguelph.ca |

| Clay Loam | 15 | Data not specified | uoguelph.ca |

| Clay Loam | 25 | Data not specified | uoguelph.ca |

| Clay Loam | 35 | Slower dissipation than at 15°C and 25°C | uoguelph.ca |

Solar radiation, relative humidity, and soil water content are primary drivers of this compound volatilization. scielo.brnih.gov Research conducted over a five-year period where soil properties and tillage were held constant demonstrated that variations in meteorological conditions and surface soil water content led to significant variability in volatilization losses. nih.gov Cumulative volatilization losses over a 120-hour period after application ranged from 5% to 25% of the total active ingredient applied. nih.gov

The majority of these losses, approximately 87%, occurred within the first 72 hours. nih.gov Peak volatilization consistently happened in the first 24 hours post-application. nih.gov For example, the highest flux rate of 1500 ng m⁻² s⁻¹ was recorded in 2001, a year characterized by wet surface soil and high temperatures. nih.gov

Volatilization exhibits a clear diurnal pattern, with daytime losses being significantly greater than nighttime losses. scielo.brbeyondpesticides.org Across multiple years of study, daytime volatilization accounted for 43% to 86% of the total measured loss, while nighttime losses ranged from 14% to 57%. nih.gov This diurnal cycle underscores the influence of solar radiation, which drives soil temperature changes. scielo.brnih.gov Soil moisture plays a crucial role; volatilization losses increase significantly with higher moisture content in the soil surface. scielo.brbpasjournals.com

| Parameter | Finding | Source |

|---|---|---|

| Cumulative Loss (120 hrs post-application) | 5% to 25% of applied active ingredient | nih.gov |

| Time to Peak Loss | Within the first 24 hours | nih.gov |

| Maximum Flux Rate (observed) | 1500 ng m⁻² s⁻¹ (under wet and warm conditions) | nih.gov |

| Daytime Contribution to Total Loss | 43% to 86% | nih.gov |

| Nighttime Contribution to Total Loss | 14% to 57% | nih.gov |

To better predict and assess the environmental risk posed by airborne pesticides, mechanistic models have been developed to simulate volatilization emissions from soil. researchgate.netnih.gov One such model predicts hourly volatilization by simultaneously calculating the soil fluxes of heat, moisture, and the pesticide at the soil-air interface, using hourly meteorological data as inputs. nih.gov This numerical model showed reasonable agreement when compared with an analytical model for 14 different pesticides and with field observations for both soil-injected fumigants and surface-applied pesticides like this compound. researchgate.netnih.gov

Another approach involved implementing a pesticide volatilization module into the CHIMERE air quality model. nih.gov This was used to simulate the spatial and temporal distribution of atmospheric concentrations of S-metolachlor in France. nih.gov The model successfully reproduced the spatial distribution of S-metolachlor concentrations, showing a strong correlation with measured data during the application period. nih.gov These modeling tools are valuable for evaluating how site-specific meteorological conditions impact the volatility of pesticides and for determining emissions for risk assessments. nih.gov

Aquatic Environmental Dynamics

This compound's chemical properties, including its mobility and persistence, contribute to its presence in various water bodies. epa.govwho.int It is frequently detected in both surface and groundwater, often as a result of agricultural runoff and leaching. mda.state.mn.usepa.gov

This compound is a widespread and common contaminant in water sources. epa.gov Analysis of data from the US EPA and USGS, including the National Water Quality Assessment (NAWQA) program, confirms its frequent detection. epa.govepa.gov In one comprehensive analysis, this compound was detected in 75% of 6,623 surface water samples. epa.gov Another dataset showed detections in 53% of all samples, with higher frequencies and concentrations found in surface water compared to groundwater. epa.gov

The frequency of detection is closely linked to land use. The NAWQA program (1992-2001) found this compound in 82.7% of surface water samples from agricultural areas, 71.4% in mixed-use settings, and 49.7% in urban areas. epa.gov The highest concentration recorded in this dataset was 77.6 µg/L, found in an agricultural setting. epa.gov An earlier survey in the US in 1988 found this compound in 2,091 out of 4,161 surface water samples. who.int

| Land Use Setting | Detection Frequency (% of samples) | 95th Percentile Concentration (µg/L) | Source |

|---|---|---|---|

| Agricultural | 82.74% | 1.38 | epa.gov |

| Mixed | 71.37% | Not specified | epa.gov |

| Urban | 49.74% | Not specified | epa.gov |

| Undeveloped | 29.11% | Non-detect | epa.gov |

Due to its mobility and persistence, this compound has had a considerable impact on groundwater quality. epa.gov It has the potential to leach through soil, particularly in areas with permeable soils and shallow water tables. mda.state.mn.us Detections have been reported in the groundwater of at least 20 U.S. states. epa.gov

In Minnesota, a major agricultural state, this compound and its breakdown products are frequently found in groundwater. mda.state.mn.us In 2016, the Minnesota Department of Agriculture detected this compound in 14 out of 249 monitoring well samples, with a maximum concentration of 5.89 µg/L. health.state.mn.us An earlier US survey from 1988 detected it in 13 of 596 groundwater samples, with concentrations ranging from 0.1 to 0.4 µg/L. who.int

More recent concerns have focused on this compound's degradation products, such as this compound-ESA, this compound-OXA, and this compound-NOA. anses.fr Studies have shown that these metabolites are often detected in groundwater, sometimes at concentrations exceeding the parent compound. anses.frunl.edu In agricultural settings across Maryland, Nebraska, California, and Washington, this compound was rarely detected in groundwater without its degradates. unl.edu In France, an expert appraisal showed that estimated concentrations of these three metabolites in groundwater surpassed the quality limit set by European legislation, prompting a procedure to withdraw the main uses of products containing S-metolachlor to protect water resources. anses.fr

Occurrence and Detection in Water Bodies

Surface Water Contamination and Runoff Events

This compound is frequently detected in surface waters, primarily due to runoff from agricultural fields where it is applied. epa.gov Its potential to contaminate surface water is influenced by several factors, including soil type, topography, and weather conditions. psu.edu The herbicide is particularly prone to runoff in areas with poorly draining or wet soils that have a visible slope towards adjacent water bodies. epa.govmda.state.mn.us

Contamination can occur for several months after application, with this compound dissolving in runoff water. epa.gov Because of its relatively high water solubility, it is mobile and has been identified as one of the top five pesticides found in surface water in the mid-western United States corn belt. epa.govpsu.edu Studies have shown widespread detection in streams, rivers, and reservoirs. epa.gov For instance, a 1997 study of surface water samples from 312 locations across 14 states detected this compound in 1,644 samples, with a maximum concentration of 138 parts per billion (ppb). psu.edu These high concentrations were likely the result of runoff events following spring and summer applications to crops. psu.edu

The following table summarizes key findings related to this compound in surface water.

Summary of this compound Detections in Surface Water

| Study/Observation | Key Finding | Source(s) |

|---|---|---|

| U.S. Surface Water Monitoring (1997) | Detected in 1,644 of 4,161 samples; maximum concentration of 138 µg/L (ppb). | psu.edu |

| Mid-western U.S. Corn Belt | Ranked among the top five pesticides found in surface water. | epa.gov |

| General Runoff Conditions | High potential for runoff from poorly draining, wet soils with slopes toward surface water. | epa.govmda.state.mn.us |

| U.S. Survey (1988) | Found in 2,091 of 4,161 surface water samples, with the 85th percentile of non-zero samples being 12 µg/L. | who.int |

Enantioselective Occurrence in Water

This compound is a chiral compound, existing as different stereoisomers. Initially marketed as a racemic mixture (an equal amount of all isomers), it is now largely sold as S-metolachlor, which is enriched with the more herbicidally active S-isomers. capes.gov.bragroscope.ch This "chiral switch" has led to a measurable change in the enantiomeric composition of this compound residues found in the environment. capes.gov.br

A study conducted on two Swiss lakes between 1998 and 1999 monitored this transition. capes.gov.br Before 1998, this compound residues in the lakes were racemic. capes.gov.br However, following the market introduction of S-metolachlor, surface waters showed a significant excess of the S-isomers. capes.gov.bragroscope.ch The enantiomer excess (EE), a measure of the dominance of one enantiomer, shifted accordingly, demonstrating a rapid environmental response to the change in product formulation. capes.gov.br

Preliminary data from U.S. environmental agencies have also noted the enantioselective occurrence of S-metolachlor in deep soil and groundwater samples at sites with a history of this compound application, which can be hydrologically linked to surface water. epa.govepa.gov This suggests that the degradation of this compound can also be enantioselective, varying across different soil types and conditions. epa.govepa.gov

Change in this compound Enantiomer Excess (EE) in Swiss Lakes

| Year | Enantiomer Excess (EE) | Inferred Market Substitution | Source(s) |

|---|---|---|---|

| Pre-1998 | ≈ 0 | Racemic product in use | capes.gov.br |

| 1998 | ≈ 0.35 | ~55% substitution with S-metolachlor | capes.gov.br |

| 1999 | ≈ 0.65 | ~90% substitution with S-metolachlor | capes.gov.br |

| 2000-2001 | Approached composition of S-metolachlor product | Almost complete substitution | agroscope.ch |

Degradation in Aqueous Systems

Photodegradation in Water

Photodegradation, or photolysis, is a recognized pathway for the breakdown of this compound in aqueous solutions exposed to sunlight. who.int However, the process is considered relatively slow. who.intresearchgate.net The rate of degradation follows pseudo-first-order kinetics. nih.govacs.org Research has estimated that the near-surface half-life of this compound in lake water is approximately 22 days in summer and can extend to 205 days in winter at 40° N latitude, highlighting seasonal variations. researchgate.net

The photochemical breakdown of this compound involves several key chemical reactions. psu.eduacs.org The most frequently cited processes are:

Dehalogenation : The cleavage of the carbon-chlorine (C-Cl) bond is a primary step in the degradation process. researchgate.netnih.gov

Hydroxylation : The addition of hydroxyl (-OH) groups to the molecule, often following dehalogenation. psu.eduacs.orgnih.gov

Cyclization : The formation of a ring structure, such as a morpholine (B109124) ring, subsequent to dehydrochlorination. researchgate.netnih.gov

Oxoquinoline Formation : A specific type of ring formation observed during photolysis. psu.eduacs.org

Demethylation : The removal of a methyl group. psu.eduacs.org

These processes can occur in combination, leading to a variety of transformation products. nih.gov

The rate of this compound photolysis in natural waters is significantly influenced by the presence of other substances, notably dissolved organic matter (DOM) and nitrate (B79036) ions.

Dissolved Organic Matter (DOM) : The presence of DOM, such as humic and fulvic acids, generally inhibits or slows the photodegradation of this compound. nih.govrsc.orgacs.org DOM acts as an "inner filter," absorbing the UV light that would otherwise break down the herbicide molecule. acs.org In one study, the presence of DOM increased the photolysis half-life from 87 to 693 hours. nih.govacs.org

Nitrate Ions (NO₃⁻) : In contrast, nitrate ions accelerate the photolysis of this compound. nih.govrsc.orgacs.org The photolysis of nitrate produces highly reactive intermediates like hydroxyl radicals, which then react with and degrade the herbicide. rsc.orgacs.org Research has shown that increasing nitrate concentrations can accelerate the degradation rate by a factor of up to 11. nih.govacs.orgacs.org

Influence of DOM and Nitrate on this compound Photodegradation

| Substance | Effect on Photodegradation Rate | Mechanism | Source(s) |

|---|---|---|---|

| Dissolved Organic Matter (DOM) | Decreases (Inhibits) | Acts as a light filter, absorbing photons and scavenging radicals. | nih.govrsc.orgacs.org |

| Nitrate Ions (NO₃⁻) | Increases (Accelerates) | Generates reactive species (e.g., hydroxyl radicals) that degrade this compound. | nih.govrsc.orgacs.org |

Photodegradation results in the formation of numerous transformation products (TPs). Studies have identified a range of these by-products in water. One study identified monochloroacetic acid as a main photoproduct. scielo.br Another major product formed under UV irradiation is 4-(2-ethyl-6-methylphenyl)-5-methyl-3-morpholine. psu.eduacs.org More complex analyses have characterized as many as 15 different photoproducts resulting from various combinations of dehalogenation, hydroxylation, and cyclization. nih.gov

Two of the most significant and frequently detected degradates of this compound found in surface and groundwater are this compound ethane sulfonic acid (ESA) and this compound oxanilic acid (OA). psu.edu However, it is important to note that the primary formation pathway for ESA and OA is through microbial degradation in soil, not aqueous photolysis. psu.edu These degradates are more persistent and often more mobile than the parent this compound compound, leading to their common detection in water bodies after being transported from treated soils. psu.edu

Hydrolysis Half-Life in Water

This compound is characterized by its stability in aquatic environments, demonstrating resistance to hydrolysis across a range of pH levels. epa.gov The estimated hydrolysis half-life of this compound in water is substantial, with reports indicating it to be over 200 days. epa.gov Specifically, at a temperature of 20°C, the calculated half-life for 50% loss due to hydrolysis is greater than 200 days at a pH between 1 and 9. nih.gov One estimation places the hydrolysis half-life at 210 days. nih.govrayfull.com Testing at 20°C revealed that less than 5% of this compound hydrolyzed over a 100-day period at pH levels of 4, 7, and 9. nih.gov Another study confirmed this stability, noting no significant degradation after 30 days at pH 5, 7, and 9. epa.gov The rate of hydrolysis in distilled water at 20°C was determined to be less than 0.01 per day, which corresponds to a half-life of more than 100 days. nih.govwaterquality.gov.au

Table 1: Hydrolysis Half-Life of this compound in Water

| Half-Life (Days) | pH Range | Temperature (°C) | Citation |

|---|---|---|---|

| >200 | 1-9 | 20 | nih.gov |

| 210 (estimated) | Not Specified | Not Specified | nih.govrayfull.com |

Microbial Degradation in Aquatic Environments

Microbial activity is a primary pathway for the degradation of this compound in aquatic systems. mdpi.com The rate of this degradation is influenced by whether conditions are aerobic or anaerobic. Under aerobic conditions, the aquatic biodegradation half-life for this compound is reported to be 47 days. nih.govepa.gov In anaerobic environments, the process is slower, with a reported half-life of 78 days. nih.govepa.gov One study observed biphasic degradation under aerobic aquatic conditions, with a primary half-life of 39 days and a secondary half-life of 24 days. epa.gov

The presence of sediment significantly accelerates the dissipation of this compound in surface water. nih.gov In systems containing both surface water and sediment, the first-order 50% dissipation time (DT50) for this compound was 8 days, a value almost four times shorter than in systems without sediment. nih.gov This increased degradation is attributed to the partitioning of the herbicide into the sediment, where microbial activity is more pronounced. nih.gov The fungal strain Penicillium oxalicum MET-F-1, isolated from activated sludge, has demonstrated the ability to degrade this compound, breaking it down into metabolites such as MOXA, M2H, and MDES through hydrolytic and reductive dechlorination. mdpi.com

Table 2: Microbial Degradation Half-Life of this compound in Aquatic Environments

| Condition | Half-Life (Days) | Notes | Citation |

|---|---|---|---|

| Aerobic | 47 | nih.govepa.gov | |

| Anaerobic | 78 | nih.govepa.gov | |

| Aerobic Aquatic | 39 (primary), 24 (secondary) | Biphasic degradation | epa.gov |

Transport in Water (Leaching and Runoff)

This compound's presence in surface and groundwater is a result of its transport from agricultural fields via leaching and runoff. psu.edu The degree of this transport is influenced by multiple factors, including the rate of application, the herbicide's persistence and mobility, rainfall patterns, topography, and climate. psu.edu Runoff studies have shown that this compound can move from application sites through both sheet erosion and leaching. epa.gov In a study comparing normal and below-average rainfall seasons, runoff of this compound during normal rainfall was 4.5–6.1% of the applied amount, while leaching accounted for 0.10–0.18%. acs.org During seasons with below-average rainfall, these losses were significantly lower in runoff (0.07–0.37%) but higher in leachate (0.22–0.27%). acs.org This suggests an increase in preferential flow during drier periods. acs.org

Factors Influencing Leaching Potential (Adsorption, Water Solubility, Koc)

The potential for this compound to leach into groundwater is governed by a combination of its chemical properties and soil characteristics. oup.com Key factors include its adsorption to soil particles, water solubility, and the soil organic carbon partition coefficient (Koc). oup.com this compound exhibits a relatively high water solubility, reported as 530 mg/L at 20°C and 488 mg/L at 25°C. nih.govpsu.edu This high solubility increases its potential for movement with water through the soil profile. scielo.brunl.edu

The soil adsorption coefficient (Koc) is a measure of a pesticide's tendency to bind to soil organic matter. psu.edu A low Koc value indicates weaker binding and therefore higher mobility. This compound has a reported Koc of 200 mL/g, which is considered low and contributes to its leaching potential. psu.edu The combination of high water solubility and a low Koc value gives this compound a high potential to leach, particularly in soils with low organic matter content. psu.eduscielo.br Leaching is more pronounced in coarse-textured soils and can be significantly inhibited in soils with high clay or silt content. psu.eduscielo.br An increase in soil organic matter and clay content leads to greater adsorption of this compound, which in turn slows its movement through the soil. psu.edu

Table 3: Physicochemical Properties of this compound Influencing Leaching

| Property | Value | Significance for Leaching | Citation |

|---|---|---|---|

| Water Solubility | 530 mg/L at 20°C | High solubility facilitates movement with water | nih.govpsu.edu |

| Water Solubility | 488 mg/L at 25°C | High solubility facilitates movement with water | nih.gov |

Preferential Macropore Flow

Preferential macropore flow is a significant mechanism for the rapid transport of this compound through the soil profile, bypassing the soil matrix where adsorption and degradation would typically occur. nih.govcopernicus.org This type of flow occurs through large, continuous pores in the soil, such as cracks, root channels, and animal burrows. copernicus.org Studies have shown that losses of this compound in drain water are primarily caused by preferential flow, which was observed to be greater in a heavy clay soil compared to a silt loam. nih.gov The concentrations of this compound in leachate can exceed regulatory limits for groundwater, even when the total amount leached is a small percentage of the applied dose, a phenomenon attributed to preferential macropore flow. fao.orgnih.gov This rapid transport can lead to the contamination of subsurface drains and, subsequently, surface water bodies. nih.gov

Influence of Organic Waste Amendments on Leaching

The application of organic waste (OW) amendments to agricultural soils can influence the fate and transport of this compound, though the effects can be complex. In one study, the addition of raw sewage sludge, composted sludge, and digested pig slurry did not significantly affect the total amount of S-metolachlor that leached through large, undisturbed soil cores, with leaching not exceeding 0.1% of the applied dose in any treatment. fao.orgnih.gov However, the amendments did alter the degradation pathways, increasing the formation of the metabolite MET-OA relative to MET-ESA. fao.orgnih.gov

In contrast, other research has shown that amending soil with organic residues from olive oil production can decrease the leaching of S-metolachlor. uvlf.sk The addition of these residues increased the sorption of the herbicide and delayed the onset of leaching. uvlf.sk Similarly, amending a calcareous clay soil with fresh oiled and de-oiled two-phase olive mill waste resulted in a significant increase in S-metolachlor sorption and a longer half-life in the soil. tandfonline.com While this increased retention can reduce leaching, it may also increase the risk of surface water contamination through runoff if application rates are high. tandfonline.com The effectiveness of organic amendments in reducing leaching can be limited under field conditions, especially in the presence of preferential macropore flow or when heavy rainfall occurs shortly after application, as these conditions can minimize the retention of the herbicide by the organic matter and promote its transport. researchgate.net

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| S-Metolachlor |

| MET-OA (this compound Oxanilic Acid) |

| MET-ESA (this compound Ethane Sulfonic Acid) |

| MOXA |

| M2H |

| MDES |

| Atrazine (B1667683) |

| Propachlor |

| Alachlor |

| Cyanazine |

| Dicamba |

| Metribuzin |

| Clopyralid |

| Simazine |

| Pendimethalin |

| Trifluralin |

| Benfluralin |

| Diuron |

| Terbuthylazine |

Metabolite Formation and Dynamics

Identification of Major Degradates (ESA, OA)

Metolachlor (B1676510) undergoes degradation in the environment, leading to the formation of several metabolites. Among the most significant and frequently detected are this compound ethanesulfonic acid (ESA) and this compound oxanilic acid (OA). epa.govpsu.edu These compounds are considered the primary degradates of this compound. psu.edu

The formation of ESA and OA involves the displacement of the chlorine atom from the parent this compound molecule. researchgate.net Specifically, this compound ESA, also known by the code CGA-354743, is formed through the replacement of the chlorine atom with a sulfonic acid group. epa.govepa.gov Similarly, the formation of this compound OA, identified as CGA-51202, results from a dechlorination process. epa.govresearchgate.net These two metabolites have been consistently identified in environmental monitoring studies of both soil and water. epa.gov

Besides ESA and OA, other degradates have been identified in various studies, including CGA-50720, CGA-41638, CGA-37735, and CGA-13656. epa.gov However, ESA and OA are the most prominent in terms of their widespread detection in the environment. epa.govepa.gov

Persistence and Environmental Occurrence of Metabolites in Soil and Water

This compound metabolites, particularly ESA and OA, exhibit greater persistence in the environment than the parent compound. psu.edu This increased persistence, coupled with their higher mobility, leads to their frequent detection in both groundwater and surface water, often at higher concentrations than this compound itself. psu.eduepa.gov

Monitoring studies have consistently shown the widespread presence of this compound and its degradates in water sources. epa.govepa.gov For instance, data from various U.S. monitoring programs like the National Water-Quality Assessment (NAWQA), the Atrazine (B1667683) Registration Partnership (ARP), and the U.S. Geological Survey (USGS) reservoir studies indicate that this compound contamination is a common issue. epa.gov In states like Iowa and Illinois, this compound ESA and OA have been detected with high frequency, at 99% for ESA and 92% for OA, with concentrations often exceeding those of the parent this compound. epa.govepa.gov

In soil, the degradation of this compound to ESA and OA has been observed in various conditions. One study found that in a water-sediment system, the half-life of this compound was 34 days in the sediment and 8 days in the water phase. nih.gov The metabolites ESA and OA were detected in both the water-sediment system and in soil, peaking around day 56 of incubation before declining, which suggests further transformation. nih.gov The formation of these metabolites was noted to occur within the first 28 days under aerobic conditions. nih.gov

The mobility of these metabolites is a key factor in their environmental occurrence. Studies have shown that ESA and OA are less adsorbed to soil particles compared to this compound, which contributes to their potential to leach into groundwater and be transported into surface water bodies. nih.gov Sorption coefficients for ESA and OA were found to be at least 79% lower than for this compound in both cultivated soil and vegetated filter strip soil, indicating their greater mobility. nih.gov

Toxicity of Degradation Products

The toxicological profiles of this compound's major degradates, ESA and OA, have been investigated to understand their potential risks to human health and the environment. The transformation of this compound into these metabolites is generally associated with a reduction in toxic potency. epa.gov

The formation of this compound ESA involves the replacement of a chlorine atom with a sulfonic acid group. epa.gov A similar structural change in another chloroacetanilide herbicide, alachlor, to its ESA metabolite has been shown to decrease its toxicity. epa.gov Likewise, the degradation of this compound to its oxanilic acid metabolite (OA) also results in a less toxic molecule. epa.gov

Pharmacokinetic studies in rats have shown that this compound ESA is poorly absorbed from the gastrointestinal tract, undergoes limited metabolism, and is rapidly excreted. epa.gov This is in contrast to the parent compound, this compound, which is almost completely absorbed and extensively metabolized in rats. epa.gov this compound ESA is considered a minor metabolite in rats, with only a small fraction of an administered dose of this compound being excreted as the ESA degradate. epa.gov

Metabolic Pathways for Metabolite Formation

The formation of this compound's primary metabolites, ESA and OA, occurs through distinct metabolic pathways primarily mediated by soil microorganisms. psu.edu The initial step in the transformation of this compound often involves the displacement of the chlorine atom from the chloroacetyl group. psu.eduresearchgate.net

One proposed pathway suggests that the chlorine atom is displaced by glutathione (B108866), a tripeptide found in many organisms. psu.edu Following this initial conjugation, different enzymatic pathways lead to the formation of the ESA and OA degradates. psu.edu This process is a key detoxification mechanism in many organisms and a primary route for the environmental degradation of chloroacetamide herbicides.

The formation of ESA involves the addition of a sulfonic acid group, while the formation of OA involves the creation of an oxanilic acid moiety. researchgate.netsigmaaldrich.com These transformations are primarily the result of microbial activity in the soil. mdpi.com For example, the fungus Penicillium oxalicum has been shown to degrade this compound through hydrolytic and reductive dechlorination, producing different metabolites. mdpi.com

Photodegradation can also play a role in the breakdown of this compound, especially when it is present on the soil surface. psu.edu The main photolytic processes include hydroxylation, dehalogenation, oxoquinoline formation, and demethylation. psu.eduresearchgate.net

The degradation pathways for this compound and its enantiomerically enriched form, S-metolachlor, are considered to be similar in soil and water environments, leading to the formation of the same major degradates, ESA and OA. epa.gov

Ecological Impact and Risk Assessment

Effects on Non-Target Organisms

Metolachlor (B1676510), a widely used herbicide, can have unintended consequences for organisms not targeted by its application. These effects extend to both aquatic and terrestrial ecosystems, impacting a variety of life forms.

Terrestrial Organisms

The impact of this compound extends to terrestrial ecosystems, affecting various organisms. It is generally considered to be of low toxicity to mammals, birds, and insects, including honeybees. psu.edu For instance, Mallard ducks and bobwhite quail can tolerate high exposures over several days. psu.edu The contact LC50 for earthworms is 140 ppm. orst.edu